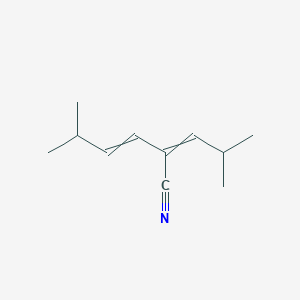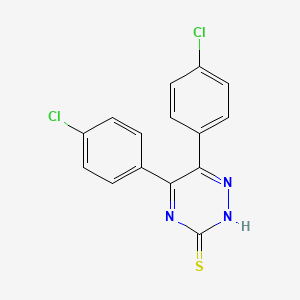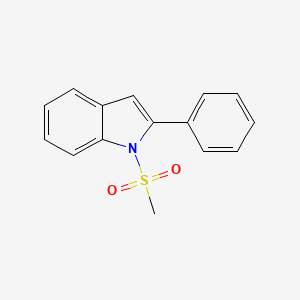![molecular formula C12H13BNO2 B14377228 (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl CAS No. 89703-91-3](/img/structure/B14377228.png)
(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl is a chemical compound that features a boron atom bonded to a phenyl group substituted with a furan ring and an aminoethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl typically involves the reaction of a boronic acid derivative with an appropriate aminoethoxy and furan-substituted phenyl compound. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Applications De Recherche Scientifique
(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl include other boron-containing compounds such as:
- Phenylboronic acid
- Furan-2-ylboronic acid
- Aminoethoxyboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89703-91-3 |
|---|---|
Formule moléculaire |
C12H13BNO2 |
Poids moléculaire |
214.05 g/mol |
InChI |
InChI=1S/C12H13BNO2/c14-7-9-16-13-11-5-2-1-4-10(11)12-6-3-8-15-12/h1-6,8H,7,9,14H2 |
Clé InChI |
BYGGCJVMPXMNKZ-UHFFFAOYSA-N |
SMILES canonique |
[B](C1=CC=CC=C1C2=CC=CO2)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)





![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)




![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
